molecular formula C11H15N7 B7435357 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B7435357
M. Wt: 245.28 g/mol
InChI Key: XDYGESJHWYXNDR-UHFFFAOYSA-N
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Description

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine typically involves the formation of the pyrimidine core followed by the introduction of the piperidine and triazole groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a pyrimidine derivative, which is then reacted with a piperidine derivative and a triazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine moieties.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole and piperidine moieties can bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of the target, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-2-amine
  • 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-5-amine

Uniqueness

What sets 6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine apart is its specific substitution pattern, which can confer unique binding properties and biological activities. This makes it a valuable compound for exploring new therapeutic avenues and developing novel pharmaceuticals .

Properties

IUPAC Name

6-[4-(triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7/c12-10-7-11(14-8-13-10)17-4-1-9(2-5-17)18-6-3-15-16-18/h3,6-9H,1-2,4-5H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYGESJHWYXNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C3=NC=NC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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